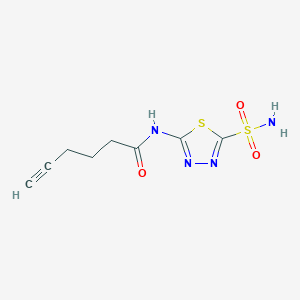

N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide

Description

Properties

IUPAC Name |

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3S2/c1-2-3-4-5-6(13)10-7-11-12-8(16-7)17(9,14)15/h1H,3-5H2,(H2,9,14,15)(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSCAOCFAHVCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623789-42-3 | |

| Record name | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide typically involves the reaction of 5-hexynoic acid with 5-sulfamoyl-1,3,4-thiadiazole-2-amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like or .

Reduction: Reagents such as or .

Substitution: Conditions involving nucleophiles like amines or alcohols .

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its sulfonamide group is known for its antibacterial properties, which can be exploited in developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the disruption of metabolic pathways essential for cancer cell survival.

- Anti-inflammatory Properties : Research indicates that compounds with thiadiazole moieties often exhibit anti-inflammatory effects. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Research Applications

The following table summarizes the key applications of N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide in scientific research:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a new antibiotic agent.

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines revealed that this compound induced apoptosis and inhibited cell migration. The underlying mechanism was linked to the modulation of specific signaling pathways involved in cell survival.

Case Study 3: Anti-inflammatory Effects

Research involving murine models showed that treatment with N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide resulted in reduced inflammation markers compared to control groups. This suggests its potential utility in developing treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide involves its interaction with specific molecular targets:

Molecular Targets: The compound is known to inhibit , an enzyme involved in the regulation of pH and fluid balance in tissues.

Pathways Involved: By inhibiting carbonic anhydrase, the compound can affect various physiological processes, including fluid secretion , respiratory gas exchange , and bone resorption .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural similarities with other sulfonamide-based thiadiazoles, differing primarily in the substituents on the sulfamoyl-thiadiazole core. Key analogues include:

| Compound | Structure | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide | 1,3,4-Thiadiazole + sulfamoyl + hex-5-ynamide | 274.32 | Terminal alkyne, sulfonamide |

| Acetazolamide | 1,3,4-Thiadiazole + sulfamoyl + acetamide | 222.20 | Acetamide, sulfonamide |

| 4-Ethynyl-benzenesulfonamide | Benzene ring + ethynyl + sulfonamide | 181.21 | Aromatic sulfonamide, terminal alkyne |

| Pent-4-yne-1-sulfonamide | Linear alkyne chain + sulfonamide | 161.23 | Shorter alkyne chain, sulfonamide |

Pharmacological and Functional Differences

- Acetazolamide (C₄H₆N₄O₃S₂): A well-known carbonic anhydrase (CA) inhibitor used clinically for glaucoma and diuresis. Its acetamide group limits its utility in bioconjugation, unlike the terminal alkyne in the hex-5-ynamide derivative, which enables site-specific modifications (e.g., coupling with azide-functionalized peptides) .

- 4-Ethynyl-benzenesulfonamide: Shares the terminal alkyne group but lacks the thiadiazole core. However, the absence of the thiadiazole heterocycle reduces metabolic stability compared to the hex-5-ynamide derivative .

- Pent-4-yne-1-sulfonamide : Features a shorter alkyne chain, which may reduce steric hindrance in click reactions but compromise lipophilicity and membrane permeability relative to the hex-5-ynamide compound .

Physicochemical Properties

Data Sources : .

Biological Activity

N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide, identified by its CAS number 1623789-42-3, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10N4O3S2

- Molecular Weight : 274.32 g/mol

- Structure : The compound features a thiadiazole ring, which is significant for its biological activity.

Synthesis

The synthesis of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide involves several steps:

- Preparation of 5-Hexynoyl Chloride : 5-Hexynoic acid is treated with thionyl chloride.

- Formation of the Final Product : The resultant 5-Hexynoyl chloride is reacted with 5-amino-1,3,4-thiadiazole-2-sulfonamide in an inert atmosphere using DMF as a solvent. The yield of the final product is approximately 55% .

Antimicrobial Properties

N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

The proposed mechanism involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation.

Cytotoxicity

Research has also evaluated the cytotoxic effects of this compound on human cell lines. Preliminary results suggest that while it exhibits antimicrobial properties, it maintains a favorable safety profile with low cytotoxicity towards normal human cells .

Case Studies

-

In Vitro Studies : A study conducted on various bacterial strains demonstrated that N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide inhibited bacterial growth at concentrations as low as 10 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined for several strains:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 20 Pseudomonas aeruginosa 25 - Animal Model Studies : In vivo studies using murine models indicated that administration of the compound led to a significant reduction in infection severity caused by S. aureus. Histopathological examinations confirmed reduced inflammation and tissue damage in treated groups compared to controls .

Q & A

Q. What is the synthetic methodology for N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide, and how can its purity be validated?

The compound is synthesized via a two-step procedure:

Activation of 5-hexynoic acid : React with excess thionyl chloride (SOCl₂) at 70°C for 1 hour to form 5-hexynoyl chloride. Excess SOCl₂ is removed under vacuum .

Coupling reaction : React 5-amino-1,3,4-thiadiazole-2-sulfonamide with 5-hexynoyl chloride in anhydrous DMF. The reaction mixture is stirred under nitrogen, and the product is purified via column chromatography.

Purity Validation : Use reverse-phase HPLC with UV detection at 254 nm, ensuring >95% purity (as in analogous sulfonamide syntheses) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, focusing on the alkyne proton (δ ~2.5 ppm) and sulfonamide NH₂ signals (δ ~7.0 ppm). Compare with spectral data of related thiadiazole sulfonamides .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₀N₄O₃S₂; theoretical mass ~310.03 g/mol).

- HPLC : Monitor purity and stability under varying pH/temperature conditions .

Q. What is the hypothesized mechanism of action based on structural analogs like Acetazolamide?

While N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide shares structural motifs with carbonic anhydrase (CA) inhibitors (e.g., Acetazolamide), its terminal alkyne group suggests potential for click chemistry applications (e.g., CuAAC reactions) in bioconjugation or activity-based protein profiling. Preliminary studies indicate utility in protein-small molecule hybrid systems .

Advanced Research Questions

Q. How can synthetic yield be optimized, and what factors contribute to batch variability?

- Critical Parameters :

- Stoichiometry : Use a 3.1:1 molar ratio of 5-hexynoic acid to 5-amino-1,3,4-thiadiazole-2-sulfonamide to drive the reaction to completion .

- Solvent Choice : Anhydrous DMF minimizes side reactions; alternative solvents (e.g., THF) may reduce byproducts.

- Temperature Control : Maintain 0°C during acid chloride addition to prevent decomposition.

- Batch Analysis : Employ design-of-experiments (DoE) to assess interactions between variables (e.g., reaction time, solvent volume) .

Q. How can contradictory biological activity data be resolved?

- Comparative Assays : Test against CA isoforms (e.g., CA II, IX) using stopped-flow CO₂ hydration assays to distinguish inhibition profiles from Acetazolamide .

- Click Chemistry Validation : Use flow cytometry to confirm target engagement in cellular models. For example, conjugate the alkyne-functionalized compound with biotin-azide probes and quantify binding via streptavidin-fluorophore detection .

Q. What computational strategies predict reactivity and binding modes?

- Global Electrophilicity Index : Calculate via density functional theory (DFT) to assess electrophilic character (e.g., alkyne vs. sulfonamide reactivity) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CA isoforms. Prioritize residues (e.g., Zn²⁺-coordinating His94 in CA II) for mutagenesis validation .

Q. How can stability under physiological conditions be evaluated?

Q. What experimental designs support structure-activity relationship (SAR) studies?

- Substituent Variation : Synthesize analogs with modified alkyne chain lengths (e.g., pent-4-ynamide) or thiadiazole substituents (e.g., tert-butyl, aryl groups) .

- Bioisosteric Replacement : Replace the sulfamoyl group with phosphonate or carboxylate moieties to assess impact on CA inhibition .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.